molecular formula C8H12N2 B107213 2,3-Diethylpyrazine CAS No. 15707-24-1

2,3-Diethylpyrazine

Cat. No. B107213
CAS RN: 15707-24-1
M. Wt: 136.19 g/mol
InChI Key: GZXXANJCCWGCSV-UHFFFAOYSA-N
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Description

2,3-Diethylpyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyrazine compounds, which can be extrapolated to understand the properties and potential applications of this compound.

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex, involving multiple steps and various chemical reactions. The first paper discusses the synthesis of a fluorescent chromophore, 2,5-Diamino-3,6-dicyanopyrazine, through an oxidative coupling reaction of a precursor compound . This suggests that similar synthetic strategies could potentially be applied to synthesize this compound, with appropriate modifications to the starting materials and reaction conditions to introduce the ethyl groups at the 2 and 3 positions of the pyrazine ring.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their chemical and physical properties. The symmetrical structure and strong intramolecular charge-transfer chromophoric system of the compound discussed in the first paper contribute to its fluorescent properties . For this compound, the presence of ethyl groups at specific positions would influence its electronic structure and potentially its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Chemical modifications of pyrazine derivatives can lead to significant changes in their properties. The first paper describes how alkylation and acylation of amino groups on the pyrazine ring result in bathochromic and hypsochromic shifts, respectively, altering the fluorescence characteristics of the compound . This indicates that chemical reactions involving the substitution or modification of functional groups on this compound could be used to tailor its properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. While the papers provided do not directly describe the properties of this compound, they do provide information on related compounds. For instance, the polymers derived from diene polymerization catalyzed by a diethylbis(bipyridine) iron complex exhibit different physical properties depending on the polymerization temperature, with amorphous structures at higher temperatures and crystalline structures at lower temperatures . This suggests that the physical state of this compound could also be influenced by external conditions such as temperature.

Scientific Research Applications

Photodynamic Therapy Applications

2,3-Diethylpyrazine derivatives have potential applications in photodynamic therapy, particularly for cancer treatment. A study by Kudrevich, Galpern, and Lier (1994) discusses the synthesis of water-soluble metal complexes of tetra-2,3-(5,6-dicarboxypyrazino)porphyrazine, an octaaza analog of phthalocyanine, demonstrating its potential in photodynamic cancer therapy.

Chemical Synthesis and Reactions

The chemical properties and reactions involving derivatives of this compound have been studied extensively. Ohta, Akita, and Hara (1979) Ohta, Akita, and Hara (1979) investigated the reactions of various 2,5-disubstituted pyrazine monoxides, contributing to the understanding of the chemical behavior of pyrazine derivatives.

Spectroscopic and Electrochemical Studies

Pyrazine derivatives, including those related to this compound, have been studied for their spectroscopic and electrochemical properties. Makarova et al. (2009) Makarova et al. (2009) conducted a study on mixed condensation of pyrazine derivatives, providing valuable insights into their spectroscopic characteristics and potential applications.

Environmental Applications

While the specific compound this compound was not directly mentioned in the studies, related compounds and their derivatives have been examined for environmental applications. For instance, Solomon et al. (1996) Solomon et al. (1996) conducted an ecological risk assessment of atrazine, a triazine herbicide, in North American surface waters, providing insights into environmental monitoring and risk assessment of such compounds.

Safety and Hazards

2,3-Diethylpyrazine is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its vapor or mist, and to ensure adequate ventilation . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

Mechanism of Action

Target of Action

2,3-Diethylpyrazine is a flavor compound that is naturally present in various food items such as roasted coffee beans, roasted sesame seeds, and baked potatoes . It interacts with our olfactory receptors, contributing to the unique flavors of these foods .

Mode of Action

As a volatile flavor compound, this compound evaporates easily and interacts with the olfactory receptors in our nose. This interaction triggers a signal transduction pathway that leads to the perception of its characteristic flavor .

Biochemical Pathways

It’s known that the perception of flavor involves a complex network of biochemical reactions in our olfactory system . The compound’s interaction with olfactory receptors triggers a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain and interpreted as specific flavors .

Pharmacokinetics

It’s known that many flavor compounds are rapidly metabolized and excreted from the body .

Result of Action

The primary result of this compound’s action is the perception of flavor. By interacting with olfactory receptors, it contributes to the unique flavors of certain foods . This enhances our sensory experience of these foods and can influence our dietary choices .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s volatility and thus its ability to interact with olfactory receptors can be affected by temperature and humidity . Furthermore, the presence of other flavor compounds can modulate the perception of this compound’s flavor through synergistic or antagonistic effects .

properties

IUPAC Name

2,3-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-8(4-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXANJCCWGCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047101
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with an earthy, nutty, baked potato odour
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.956-0.976
Record name 2,3-Diethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/825/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

15707-24-1
Record name 2,3-Diethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15707-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethylpyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015707241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,3-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Diethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-diethylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD31A42VY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,3-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,3-Diethylpyrazine in food science?

A: this compound is a significant aroma compound found in various foods, particularly those subjected to heat treatment like roasting or extrusion cooking. It contributes a characteristic roasted aroma, often described as nutty or earthy. In extruded potato snacks, for example, this compound, along with other compounds like methional and benzenemethanethiol, plays a key role in shaping the overall aroma profile. []

Q2: Can the concentration of this compound in food impact sensory perception?

A: Yes, research suggests that even at sub-threshold concentrations, where this compound might not be directly perceivable, it can significantly influence the perception of other aroma compounds. In soy sauce aroma-type Baijiu, the presence of sub-threshold this compound, alongside other pyrazines, was found to enhance the perception of roasted aromas, indicating a synergistic effect on sensory perception. []

Q3: How is this compound quantified in complex mixtures like food and beverages?

A: Advanced analytical techniques are employed to quantify this compound in complex matrices. One such method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC–MS/MS), which offers high sensitivity and selectivity, enabling accurate determination of this compound levels in samples like soy sauce aroma-type Baijiu. []

Q4: Beyond food, are there other areas where this compound exhibits potential?

A: Research indicates potential applications of this compound beyond the realm of food science. A study investigating the ovarian microbiome of mice found that Bacillus velezensis OM03, a bacterial isolate, produced this compound alongside other bioactive compounds. This bacterial extract displayed promising antibacterial, antioxidant, and anticancer properties in in vitro studies. []

Q5: What is known about the safety of this compound for use in animal feed?

A: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) has assessed the safety of this compound. They concluded that it is safe for use in animal feed at a maximum dose level of 0.5 mg/kg complete feed for various species, including cattle, salmonids, and non-food-producing animals. The panel also determined that there are no safety concerns for consumers from the use of this compound in feed at the proposed levels. []

Q6: Are there any potential environmental concerns associated with this compound?

A: While specific data on the environmental impact of this compound is limited within the provided research, its use in animal feed raises considerations regarding potential release into the environment. Further research on its ecotoxicological effects and potential mitigation strategies, such as biodegradation or alternative compounds, is crucial to ensure responsible and sustainable use. []

Q7: How does the molecular structure of this compound influence its properties?

A: The presence of the pyrazine ring, with its specific electronic configuration, likely plays a crucial role in the aroma profile and potential bioactivity of this compound. Additionally, the two ethyl substituents at positions 2 and 3 on the pyrazine ring contribute to its specific physicochemical properties, influencing its volatility, solubility, and interactions with biological systems. Further research exploring structure-activity relationships could provide valuable insights into optimizing its properties for specific applications. [, ]

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